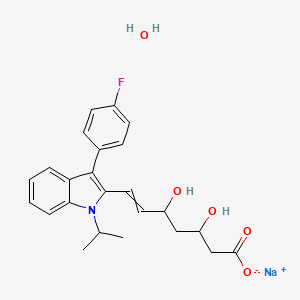
Fluvastatin sodium salt hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluvastatin sodium salt hydrate is a pharmaceutical compound primarily used as an antilipemic agent. It is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme responsible for catalyzing the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis. This compound is used to reduce plasma cholesterol levels and prevent cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluvastatin sodium salt hydrate can be synthesized through various routes. One common method involves the enzymatic acylation of indole derivatives . The process typically includes the following steps:
Starting Materials: Aniline and 2-bromopropane.
Reaction Conditions: The synthesis involves a seven-step procedure, including the use of solvents like methanol and acetonitrile, and reagents such as phosphate buffer and phosphoric acid.
Industrial Production Methods: Industrial production of this compound often involves the crystallization of the compound in its polymorphic forms. One such form, referred to as polymorphic Form G, is produced through specific crystallization processes .
Analyse Des Réactions Chimiques
Types of Reactions: Fluvastatin sodium salt hydrate undergoes several types of chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions involving the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of fluvastatin .
Applications De Recherche Scientifique
Mécanisme D'action
Fluvastatin sodium salt hydrate works by competitively inhibiting the enzyme HMG-CoA reductase. This inhibition prevents the conversion of HMG-CoA to mevalonic acid, the rate-limiting step in cholesterol biosynthesis. By reducing the production of mevalonic acid, fluvastatin effectively lowers cholesterol levels in the blood .
Comparaison Avec Des Composés Similaires
- Atorvastatin
- Simvastatin
- Lovastatin
- Pravastatin
Comparison: Fluvastatin is unique among statins as it is the first entirely synthetic HMG-CoA reductase inhibitor. Unlike other statins derived from fungal metabolites, fluvastatin’s synthetic origin allows for greater structural modifications, potentially leading to improved pharmacokinetic properties and reduced drug interactions .
Fluvastatin also has a lower potential for interactions with drugs that inhibit the liver enzyme CYP3A4, making it a safer option for patients on multiple medications .
Propriétés
Formule moléculaire |
C24H27FNNaO5 |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate;hydrate |
InChI |
InChI=1S/C24H26FNO4.Na.H2O/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);;1H2/q;+1;/p-1 |
Clé InChI |
KKEMYLLTGGQWCE-UHFFFAOYSA-M |
SMILES canonique |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


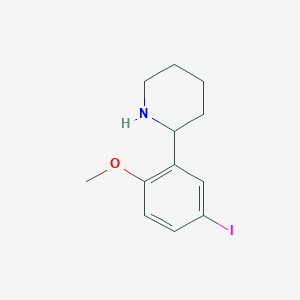
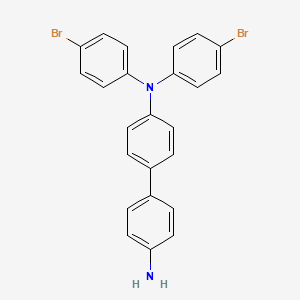
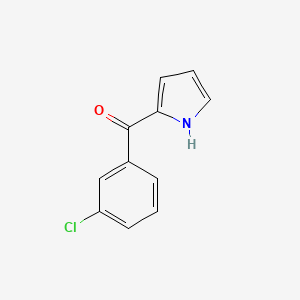
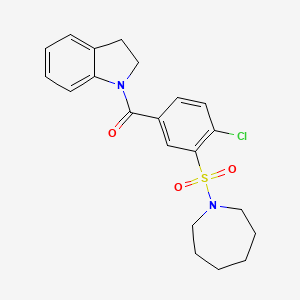
![Diethylamine (E)-3'-((1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14797383.png)
![N'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohexanecarbohydrazide](/img/structure/B14797385.png)

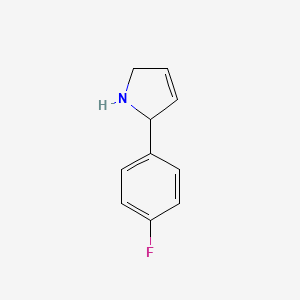
![Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B14797412.png)

![9-[5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B14797419.png)

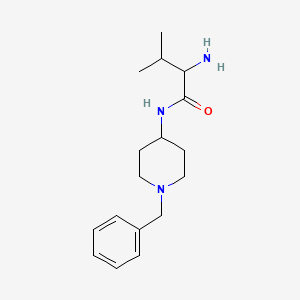
![2-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzonitrile](/img/structure/B14797439.png)
